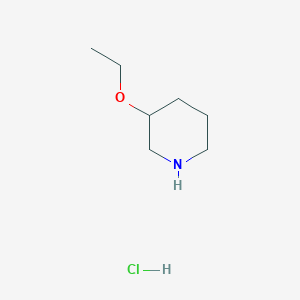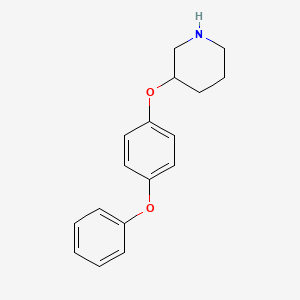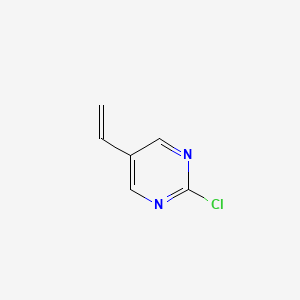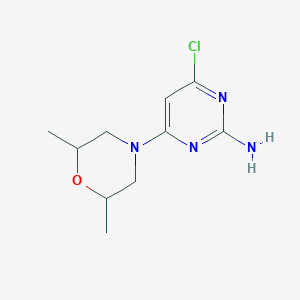
4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine
Vue d'ensemble
Description
“4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine” is a chemical compound with the molecular formula C10H15ClN4O . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . In another study, 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety were synthesized .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine” consists of 10 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 1 oxygen atom.
Chemical Reactions Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine” include its molecular weight, which is 242.7 g/mol.
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine derivatives have been synthesized and examined for their antimicrobial activity against various bacterial and fungal strains. Additionally, in vitro antituberculosis activity against Mycobacterium tuberculosis has been explored, indicating potential for antibacterial and antituberculosis drug development (Chandrashekaraiah et al., 2014).
Antifungal Effect
Certain derivatives of 4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine have shown significant antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. This highlights their potential as antifungal agents (Jafar et al., 2017).
Antiangiogenic Properties
These compounds, particularly some synthesized from 4-chloro-6-methoxy- N,N -dimethyl pyrimidin-2-amine, have been studied for their antiangiogenic effects. Theoretical calculations suggest significant results, making them candidates for antiangiogenic therapies (Jafar & Hussein, 2021).
Analgesic and Anti-Inflammatory Activity
Some pyrimidine derivatives exhibit promising analgesic and anti-inflammatory activities, making them of interest in the development of treatments for pain and inflammation (Abu‐Hashem & Youssef, 2011).
Corrosion Inhibition
Pyrimidinic Schiff bases, including 4-chloro-benzylidene-pyrimidine-2-yl-amine, have been effective as corrosion inhibitors for mild steel in hydrochloric acid solutions, suggesting applications in materials science and engineering (Ashassi-Sorkhabi et al., 2005).
Antibacterial Activity
Certain derivatives, such as 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, have demonstrated excellent antibacterial activity against various bacteria, including Vibrio cholerae and Staphylococcus aureus, indicating potential for the development of new antibacterial agents (Thanusu et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c1-6-4-15(5-7(2)16-6)9-3-8(11)13-10(12)14-9/h3,6-7H,4-5H2,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQLZVMRZCOFGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



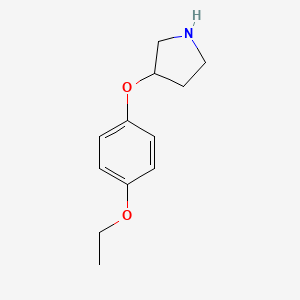
![N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride](/img/structure/B1391306.png)
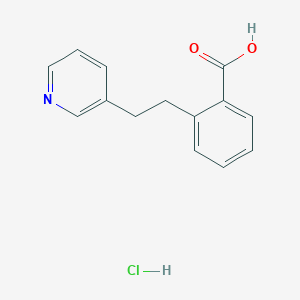
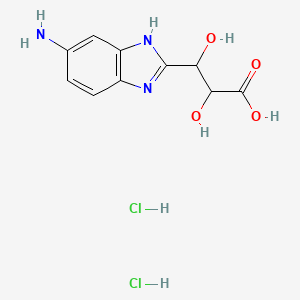
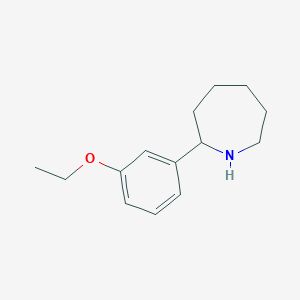
![3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine](/img/structure/B1391314.png)
![N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1391315.png)
![3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine](/img/structure/B1391316.png)
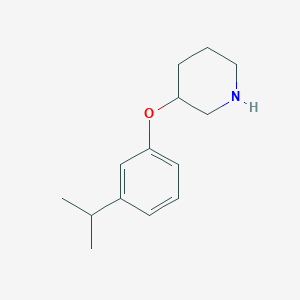
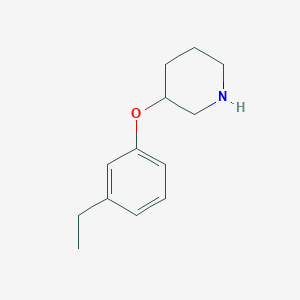
![3-[2-(3-Fluorophenoxy)ethyl]piperidine](/img/structure/B1391323.png)
